Cas no 1222900-26-6 (2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers)

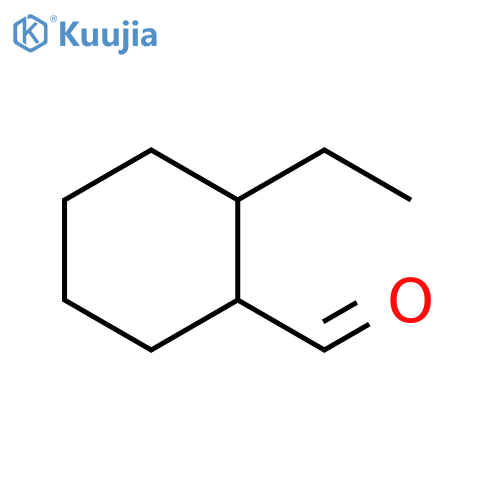

1222900-26-6 structure

商品名:2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers

CAS番号:1222900-26-6

MF:C9H16O

メガワット:140.222743034363

MDL:MFCD19622808

CID:4578975

PubChem ID:58838354

2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- 2-ethylcyclohexane-1-carbaldehyde

- Cyclohexanecarboxaldehyde, 2-ethyl-

- 2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers

-

- MDL: MFCD19622808

- インチ: 1S/C9H16O/c1-2-8-5-3-4-6-9(8)7-10/h7-9H,2-6H2,1H3

- InChIKey: NIXUOGKVYMTEBP-UHFFFAOYSA-N

- ほほえんだ: C1(C=O)CCCCC1CC

2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-257502-10.0g |

2-ethylcyclohexane-1-carbaldehyde |

1222900-26-6 | 95% | 10.0g |

$3191.0 | 2024-06-18 | |

| Chemenu | CM458224-1g |

2-ethylcyclohexane-1-carbaldehyde |

1222900-26-6 | 95%+ | 1g |

$749 | 2023-02-03 | |

| Enamine | EN300-257502-0.1g |

2-ethylcyclohexane-1-carbaldehyde |

1222900-26-6 | 95% | 0.1g |

$257.0 | 2024-06-18 | |

| Enamine | EN300-257502-5.0g |

2-ethylcyclohexane-1-carbaldehyde |

1222900-26-6 | 95% | 5.0g |

$2152.0 | 2024-06-18 | |

| Enamine | EN300-257502-1g |

2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers |

1222900-26-6 | 95% | 1g |

$743.0 | 2023-09-14 | |

| Enamine | EN300-257502-10g |

2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers |

1222900-26-6 | 95% | 10g |

$3191.0 | 2023-09-14 | |

| A2B Chem LLC | AW44520-250mg |

2-ethylcyclohexane-1-carbaldehyde |

1222900-26-6 | 95% | 250mg |

$422.00 | 2024-04-20 | |

| A2B Chem LLC | AW44520-500mg |

2-ethylcyclohexane-1-carbaldehyde |

1222900-26-6 | 95% | 500mg |

$645.00 | 2024-04-20 | |

| Aaron | AR01C4QC-500mg |

2-ethylcyclohexane-1-carbaldehyde |

1222900-26-6 | 95% | 500mg |

$822.00 | 2025-02-09 | |

| 1PlusChem | 1P01C4I0-5g |

2-ethylcyclohexane-1-carbaldehyde |

1222900-26-6 | 95% | 5g |

$2722.00 | 2023-12-25 |

2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

1222900-26-6 (2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers) 関連製品

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量